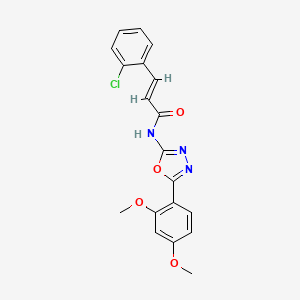
(E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic molecule, given its composition. It appears to contain a 2-chlorophenyl group, a 2,4-dimethoxyphenyl group, and a 1,3,4-oxadiazol-2-yl group, all connected by an acrylamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,3,4-oxadiazol-2-yl group would likely contribute to the compound’s polarity, while the phenyl groups could participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The acrylamide moiety could potentially undergo polymerization or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Structural Applications
The structural motif of 1,3,4-oxadiazole, akin to the compound , is utilized as a core structure in the synthesis of diverse heterocyclic compounds. For example, thiosemicarbazide derivatives have been used as a building block for the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and other ring systems, highlighting the synthetic utility of this class in generating bioactive molecules with antimicrobial properties (Elmagd et al., 2017).
Biological Activities
Several studies focus on the biological activities of 1,3,4-oxadiazole derivatives, offering insights into their potential applications:
Antimicrobial and Antitubercular Effects : Compounds featuring the 1,3,4-oxadiazole ring have been assessed for their antimicrobial activity, with some derivatives showing significant efficacy against bacterial and fungal pathogens, including Mycobacterium tuberculosis (Nayak et al., 2016). This suggests potential uses in developing new antimicrobial agents.
Antioxidant Properties : The antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, with certain compounds demonstrating significant free-radical scavenging ability, indicating their potential as antioxidant agents (Shakir et al., 2014).
Anticancer Activities : The anticancer properties of 1,3,4-oxadiazole derivatives have been evaluated against various cancer cell lines, revealing that some derivatives exhibit moderate to excellent anticancer activity, suggesting their potential in cancer therapy (Ravinaik et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-13-8-9-14(16(11-13)26-2)18-22-23-19(27-18)21-17(24)10-7-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVGBUROOLFCV-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
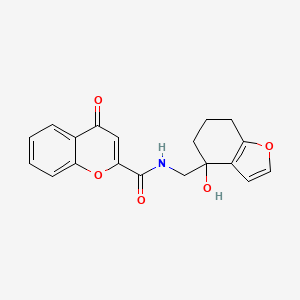
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

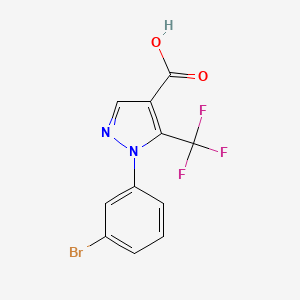
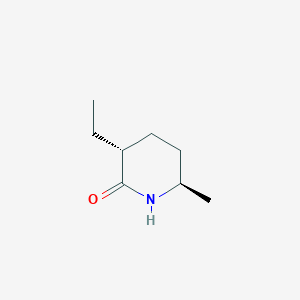
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2817486.png)
![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)
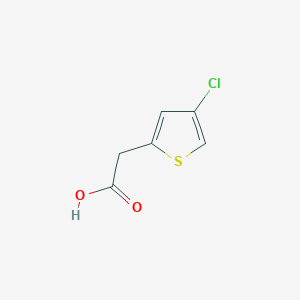
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2817490.png)
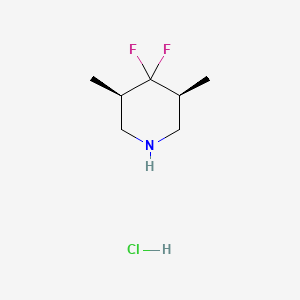
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)
![3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817495.png)